(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[(E)-but-2-en-2-yl]-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-4-6(2)8-5-9(10)12-7(3)11-8/h4-5H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJVPEGMMBPJFM-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, like many pyrimidines, is being explored for various pharmacological applications, including antiviral, antibacterial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClN
- Molecular Weight : 211.65 g/mol
The compound features a pyrimidine ring with a butenyl side chain and a chlorine substituent at the 6-position, which may influence its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar pyrimidine derivatives. For instance, compounds with structural similarities demonstrated significant antiviral activity against various strains of influenza viruses. One such compound exhibited an IC value of 27.4 nM against viral replication, indicating strong inhibitory effects on viral cell proliferation . While specific data for this compound is limited, its structural characteristics suggest it may exhibit comparable antiviral properties.
Antibacterial Activity
Pyrimidines have also shown promising antibacterial activity. A related study reported that certain pyrimidine derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria . Given the structural similarities, it is plausible that this compound could possess antibacterial properties as well.
Anti-inflammatory Effects
Pyrimidine derivatives have been investigated for their anti-inflammatory activity. For example, certain compounds exhibited significant inhibition of COX-2 enzymes with IC values comparable to established anti-inflammatory drugs like celecoxib . The presence of electron-donating groups in the structure often enhances anti-inflammatory effects, suggesting that modifications to this compound could improve its efficacy in this regard.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidines is crucial for optimizing their biological activities. Key observations include:
- Substituent Effects : The introduction of halogen atoms or alkyl groups at specific positions on the pyrimidine ring can significantly enhance biological activity.
- Hydrophobicity : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.
- Functional Groups : The presence of functional groups such as methoxy or chloro can modulate the interaction with biological targets, enhancing potency and selectivity.
Table: Summary of Biological Activities of Pyrimidine Derivatives
| Compound | Activity Type | IC / MIC (µM) | Reference |
|---|---|---|---|
| Pyrimidine Derivative A | Antiviral | 27.4 | |
| Pyrimidine Derivative B | Antibacterial | 4.69 - 22.9 | |
| Pyrimidine Derivative C | Anti-inflammatory | 0.04 |
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of pyrimidine derivatives, a compound structurally similar to this compound was shown to reduce viral loads significantly in infected models, demonstrating a direct effect on viral replication . This highlights the potential therapeutic application of this class of compounds in treating viral infections.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of pyrimidines found that certain derivatives had potent activity against MRSA strains, suggesting that modifications to existing structures could yield effective antibacterial agents . This reinforces the relevance of exploring this compound for similar applications.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives, including (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine, exhibit notable antimicrobial properties. For instance, research has shown that certain pyrimidine compounds can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various pyrimidine derivatives, including this compound. The results demonstrated that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 15 | 32 |
| Control (Ciprofloxacin) | S. aureus | 25 | 8 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrimidine derivatives have also been documented extensively. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are crucial mediators in inflammation .
Case Study: COX Inhibition
In vitro studies assessed the COX inhibitory activity of several pyrimidine derivatives. The compound demonstrated a significant reduction in COX-2 activity, comparable to established anti-inflammatory drugs.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| This compound | 0.04 |
| Celecoxib | 0.04 |
Cancer Therapeutics
The role of pyrimidines in cancer treatment has garnered attention due to their ability to inhibit specific kinases involved in tumor growth and metastasis. The compound has been explored as a potential inhibitor of protein tyrosine kinases, which are often overactive in cancerous cells .
Case Study: Kinase Inhibition
Research focused on the use of this compound as a protein tyrosine kinase inhibitor showed promising results in reducing cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Tyrosine Kinase Inhibition |
| MCF7 (Breast Cancer) | 0.3 | Tyrosine Kinase Inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Physicochemical Properties
The table below compares key properties of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine with analogous compounds:
Key Observations:
- Electronic Effects: The amino group in SC-21858 increases electron density on the pyrimidine ring, making it more reactive toward electrophiles than the chloro- and alkenyl-substituted target compound .
- Solubility : Ether-containing derivatives (e.g., 4-(butan-2-yloxy)-6-chloro-2-methylpyrimidine) exhibit higher aqueous solubility due to oxygen’s hydrogen-bonding capacity, whereas the target compound’s alkenyl group favors lipophilicity .
Preparation Methods
Preparation of Key Intermediate: 4,6-Dichloro-2-methylpyrimidine
A critical precursor for synthesizing (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine is 4,6-dichloro-2-methylpyrimidine. According to patent CN102432547A, the synthetic route involves:
Step 1: Formation of Pyrimidine Ring
Under ice bath conditions, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are combined in methanol. After removing the ice bath, the mixture is heated to approximately 18°C to promote ring formation.
Step 2: Chlorination
The formed pyrimidine derivative undergoes chlorination using reagents such as phosphoryl trichloride (POCl3) or triphosgene under controlled temperature and stirring conditions to install chlorine atoms at the 4 and 6 positions.
Step 3: Purification
The product is isolated by filtration, washing, drying, and recrystallization to yield high-purity 4,6-dichloro-2-methylpyrimidine.
This method is favored for its efficiency and scalability, providing a reliable intermediate for further functionalization.
Introduction of the (E)-4-(but-2-en-2-yl) Side Chain
The installation of the (E)-configured but-2-en-2-yl substituent at the 4-position of the pyrimidine ring typically involves a substitution reaction on the dichloro intermediate.
Catalyst Activation and Selection
As described in WO2012037764A1, the use of activated alkaline catalysts such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium bicarbonate (KHCO3) significantly improves substitution efficiency. Catalyst activation involves:
- Calcination at elevated temperatures (e.g., 320–450 °C) to remove crystal water and increase porosity.
- Grinding to fine mesh (100 mesh) to enhance surface area.
- Heating under reduced pressure (e.g., 30–50 mmHg) at moderate temperatures (80–120 °C) to increase activation energy.
-
The activated catalyst is used in a substitution reaction where the 4,6-dichloro-2-methylpyrimidine reacts with a suitable alkene precursor bearing the but-2-en-2-yl moiety. The reaction conditions are optimized as follows:
- Temperature: 50–80 °C to balance reaction rate and selectivity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are employed to dissolve reactants and catalyst.
- Reaction time: Approximately 8 hours to ensure complete conversion.
-
After reaction completion, the mixture is filtered to remove catalyst and impurities. The filtrate is subjected to solvent removal under reduced pressure, followed by extraction with ethyl acetate, washing with water, drying, and distillation to isolate the substituted product.
This method enhances the catalytic activity and contact between catalyst and reactants, leading to higher yields and improved stereochemical control of the (E)-alkene configuration.
Summary of Preparation Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4,6-dichloro-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol, ice bath then 18 °C heating | Ring formation and chlorination |
| 2 | Catalyst activation | Calcination at 320–450 °C, grinding to 100 mesh, heating at 80–120 °C under vacuum | Increases catalyst porosity and activity |
| 3 | Substitution reaction | 4,6-dichloro-2-methylpyrimidine + alkene precursor, K2CO3 or Na2CO3 catalyst, DMF solvent, 50–80 °C, 8 hours | Installation of (E)-but-2-en-2-yl group |
| 4 | Purification | Filtration, solvent removal, extraction, washing, drying, distillation | Isolation of pure product |
Research Findings and Optimization Insights
-
Activated catalysts show significantly improved conversion rates compared to non-activated counterparts due to higher surface area and removal of crystal water, which otherwise inhibits substitution reactions.
-
Maintaining the substitution reaction temperature within 50–80 °C is critical to avoid side reactions and to preserve the (E)-configuration of the alkene substituent.
-
Reduced pressure during catalyst activation and solvent removal steps enhances efficiency. DMF as a solvent provides good solubility and reaction medium for the substitution.
-
The described methods report enhanced yields of the substituted pyrimidine derivative, attributed to catalyst activation and optimized reaction parameters.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine with high purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours). Catalysts like palladium or copper may facilitate coupling reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity. Analytical techniques such as NMR and mass spectrometry validate structural integrity and purity thresholds (>95%) .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Methodological Answer: 1H/13C NMR identifies proton and carbon environments, confirming substituent positions (e.g., the (E)-configuration of the but-2-en-2-yl group). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation. Comparative analysis with spectral databases (e.g., PubChem) ensures consistency .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer: Begin with in vitro assays targeting common therapeutic pathways:
- Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Anticancer: Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition: Kinase or protease inhibition assays. Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can multi-step synthesis pathways be optimized to improve yield and scalability?
- Methodological Answer: Employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example:
- Step 1: Optimize nucleophilic substitution of the chloro group using polar aprotic solvents (DMF, DMSO).
- Step 2: Introduce the (E)-but-2-en-2-yl group via Heck coupling with Pd(OAc)₂ catalysis.
- Step 3: Use flow chemistry for continuous processing to enhance scalability. Monitor intermediates via HPLC to minimize side products .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Address this by:
- Standardizing protocols: Use identical cell lines, incubation times, and controls.
- Comparative SAR studies: Synthesize analogs (e.g., replacing the chloro group with fluoro) to isolate substituent effects.
- Meta-analysis: Aggregate data from multiple studies to identify trends, using statistical tools (e.g., ANOVA) .
Q. What computational and experimental methods elucidate substituent effects on biological activity?
- Methodological Answer:
- Molecular docking: Predict binding affinities to target proteins (e.g., EGFR kinase).
- QSAR modeling: Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity.
- Isosteric replacements: Replace the methyl group with ethyl or cyclopropyl to assess steric/electronic impacts. Validate findings with surface plasmon resonance (SPR) for binding kinetics .
Q. How can researchers identify the biological targets of this compound?
- Methodological Answer: Use chemoproteomics approaches:
- Affinity chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates.
- Thermal proteome profiling (TPP): Monitor protein stability shifts upon compound binding.
- CRISPR-Cas9 screens: Identify gene knockouts that confer resistance to the compound .
Q. What strategies are effective in designing analogs with enhanced pharmacokinetic properties?
- Methodological Answer:
- Bioisosteric replacement: Substitute the pyrimidine ring with triazine to modulate solubility.
- Prodrug design: Introduce ester groups to improve oral bioavailability.
- Metabolic stability assays: Use liver microsomes to identify metabolic hotspots (e.g., oxidation sites) and block them with fluorine substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
